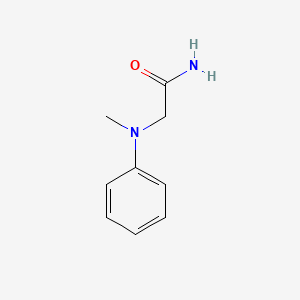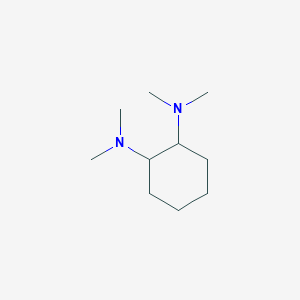
N,3,6-trimethylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,6-trimethylpyrazin-2-amine (TPA) is a novel compound with a wide range of applications in scientific research. It is a heterocyclic compound with a unique structure and properties. TPA has been studied for its potential in various fields, including biochemistry, physiology, and pharmacology. Its unique structure and properties make it an attractive candidate for further research.
Applications De Recherche Scientifique
N,3,6-trimethylpyrazin-2-amine has been studied for its potential applications in various scientific fields. It has been used as a biochemical reagent for the synthesis of peptides and proteins. It has also been used as a physiological reagent for the synthesis of lipids, carbohydrates, and nucleic acids. In addition, N,3,6-trimethylpyrazin-2-amine has been studied for its potential applications in pharmacology, including the development of new drugs and the synthesis of pharmaceuticals.
Mécanisme D'action
N,3,6-trimethylpyrazin-2-amine is a small molecule that can interact with proteins and other biomolecules. Its unique structure allows it to bind to specific proteins and other molecules, which can then be used to modulate the activity of the target proteins. This mechanism of action is used in many biochemical and physiological processes.
Biochemical and Physiological Effects
N,3,6-trimethylpyrazin-2-amine has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and other proteins, including those involved in metabolism, signal transduction, and gene regulation. In addition, N,3,6-trimethylpyrazin-2-amine has been shown to interact with various lipids, carbohydrates, and nucleic acids, which can affect the structure and function of these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
N,3,6-trimethylpyrazin-2-amine has several advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. In addition, it is a relatively inexpensive reagent, which makes it ideal for use in large-scale experiments. However, N,3,6-trimethylpyrazin-2-amine also has some limitations. It is not very soluble in water, which can limit its use in biochemical assays.
Orientations Futures
N,3,6-trimethylpyrazin-2-amine has a wide range of potential applications in scientific research. One potential future direction is to explore its use in drug discovery and development. It could be used to develop novel drugs or to improve the efficacy of existing drugs. In addition, N,3,6-trimethylpyrazin-2-amine could be used to study the structure and function of proteins and other biomolecules. Finally, N,3,6-trimethylpyrazin-2-amine could be used to study the biochemical and physiological effects of various compounds.
Méthodes De Synthèse
N,3,6-trimethylpyrazin-2-amine can be synthesized by a variety of methods. The most common method is the reaction of N-methylpyrazin-2-amine with trimethylsulfonium iodide. This reaction produces N,3,6-trimethylpyrazin-2-amine as the main product. Other methods include the reaction of N-methylpyrazin-2-amine with dimethylsulfoxide and the reaction of N-methylpyrazin-2-amine with trimethylchlorosilane.
Propriétés
IUPAC Name |
N,3,6-trimethylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-4-9-6(2)7(8-3)10-5/h4H,1-3H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOQTTGTWIQVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,6-trimethylpyrazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B6615393.png)





![2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B6615428.png)
![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)


